![molecular formula C10H13NO2 B3106730 2-Tert-butylpyridine-3-carboxylic acid CAS No. 1600334-98-2](/img/structure/B3106730.png)
2-Tert-butylpyridine-3-carboxylic acid
Overview
Description
2-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-Tert-butylpyridine-3-carboxylic acid is 1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Tert-butylpyridine-3-carboxylic acid is a white to yellow solid . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .Scientific Research Applications
Steric Effects and Ionization
Research on structurally related compounds, such as 2-tert-butylbenzoic acid, has highlighted the role of steric effects and steric inhibition of resonance (SIR) in determining acidity levels. The study conducted by Böhm and Exner (2001) focused on understanding how steric hindrance affects carboxylic acids' ionization and acidity, providing insight into the behavior of bulky carboxylic acids, which could extend to understanding the properties of 2-tert-butylpyridine-3-carboxylic acid. This research is significant for designing compounds with tailored acidity for various scientific applications (Böhm & Exner, 2001).
Catalytic Arylation
Liangbin Huang and D. Weix (2016) demonstrated the use of ruthenium catalysis in the arylation of carboxylic acids, including pyridine carboxylates, with aryl and heteroaryl halides. This methodology could be applied to 2-tert-butylpyridine-3-carboxylic acid, suggesting its potential in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals, through C–H activation processes (Huang & Weix, 2016).
Supramolecular Architectures
A study by Cooke, Tremblay, and Hanan (2008) on Ru(II) complexes with carboxylic acid functionality highlights the potential of 2-tert-butylpyridine-3-carboxylic acid in forming homoleptic complexes. These complexes are of interest for constructing supramolecular architectures, which are crucial in the development of molecular electronics, photonics, and sensing devices (Cooke, Tremblay, & Hanan, 2008).
Activation of Carboxylic Acids
The work of Basel and Hassner (2002) on activating carboxylic acids through tert-butyl carbonates opens avenues for the synthesis of amides and peptides from carboxylic acids, including 2-tert-butylpyridine-3-carboxylic acid. This method presents an efficient way to form peptide bonds, which is a foundational process in the synthesis of proteins and drug development (Basel & Hassner, 2002).
Carboxylation of Alkenes
Tanaka et al. (2016) described a method for the carboxylation of alkenes with CO2, using 2,6-di-tert-butylpyridine among other catalysts. This research indicates potential pathways for incorporating carboxylic acid groups, such as in 2-tert-butylpyridine-3-carboxylic acid, into various organic substrates, contributing to the development of carbon capture and utilization strategies (Tanaka et al., 2016).
properties
IUPAC Name |
2-tert-butylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNUWMSRCWLEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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